Superior Antiangiogenic Activity of a Derivative Built on the Target Scaffold Compared to the Drug Celecoxib
A 1,3,4-trisubstituted pyrazole derivative (compound 39), which is directly synthesized from the core scaffold of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-amine, demonstrated a significantly superior antiangiogenic profile when compared directly to the reference drug celecoxib (compound 2) in the same study [1]. The derivative inhibited HUVEC proliferation with an IC50 of 7.60 μM and HUVEC chemotaxis with an IC50 of 0.86 μM, which was noted to be superior to celecoxib in both functional assays [1]. Additionally, the compound interfered with HUVEC migration in response to VEGF, a mechanism distinct from the references TNP-470 and celecoxib which primarily affected proliferation [1].
| Evidence Dimension | HUVEC proliferation inhibition and chemotaxis inhibition |
|---|---|
| Target Compound Data | Derivative 39 (built on target scaffold): Proliferation IC50 = 7.60 μM; Chemotaxis IC50 = 0.86 μM [1] |
| Comparator Or Baseline | Reference compound celecoxib (2): IC50 values not explicitly stated in the abstract but confirmed to be less potent in both assays [1] |
| Quantified Difference | Compound 39 was qualitatively superior to celecoxib in both HUVEC proliferation and chemotaxis inhibition assays [1] |
| Conditions | Human umbilical vein endothelial cell (HUVEC) proliferation and chemotaxis (migration) assays in vitro [1] |
Why This Matters
This evidence demonstrates that this scaffold can yield derivatives with superior antiangiogenic potency and a differentiated mechanism of action (anti-migratory) compared to established clinical references, guiding its selection for developing next-generation angiogenesis inhibitors.
- [1] Abdel-Hafez, A. A., et al. (2003). Synthesis of Novel 1,3,4-Trisubstituted Pyrazole Derivatives and Their Evaluation as Antitumor and Antiangiogenic Agents. Chemical and Pharmaceutical Bulletin, 51(7), 838-844. View Source
